
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate, also known as TFB, is a boronic acid derivative that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications. TFB is a highly reactive compound that can be used in a wide range of chemical reactions, making it a valuable tool for scientists in various fields. In
作用機序
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate acts as a Lewis acid in many chemical reactions, meaning that it can accept a pair of electrons from a Lewis base. This property makes trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate a valuable catalyst in many chemical reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can form stable complexes with various organic compounds, which can be used to facilitate chemical reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been shown to have low environmental impact, making it a potentially valuable tool for sustainable chemistry.
実験室実験の利点と制限
One of the main advantages of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is its versatility as a catalyst in a wide range of chemical reactions. It is also relatively easy to synthesize in a laboratory setting. However, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has some limitations in lab experiments. It can be highly reactive and may require careful handling to prevent unwanted reactions. In addition, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be expensive to produce, which may limit its use in some research settings.
将来の方向性
There are many potential future directions for research on trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate. One area of interest is the development of new synthetic methods using trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a catalyst. Another potential direction is the use of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate in the synthesis of new materials, such as polymers and nanoparticles. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate may also have potential applications in the field of renewable energy, such as in the development of new catalysts for fuel cells. Overall, trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is a promising compound with many potential applications in scientific research.
合成法
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate can be synthesized by reacting 2,5-dimethylthiophene-3-boronic acid with trifluoromethanesulfonic anhydride in the presence of a base. This reaction results in the formation of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate as a white solid. The synthesis of trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has been widely used in scientific research due to its unique chemical properties. It can be used as a catalyst in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling reactions, Sonogashira reactions, and Buchwald-Hartwig amination reactions. trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
特性
CAS番号 |
1294551-85-1 |
|---|---|
製品名 |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
分子式 |
C6H7BF3S- |
分子量 |
178.9909896 |
同義語 |
trifluoro(2,5-diMethyl-thiophen-3-yl)-Borate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



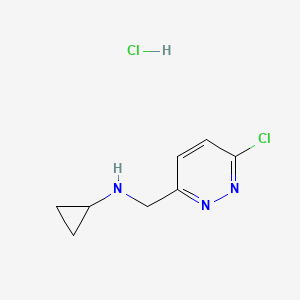
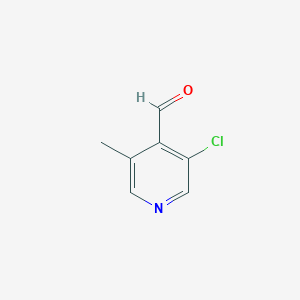
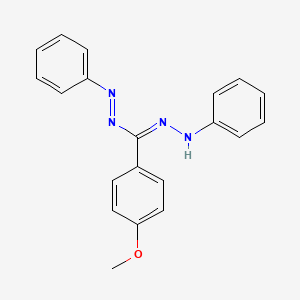
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)
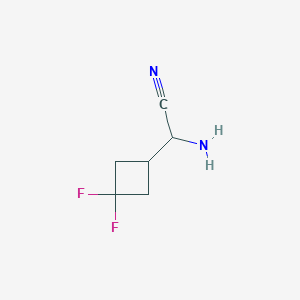
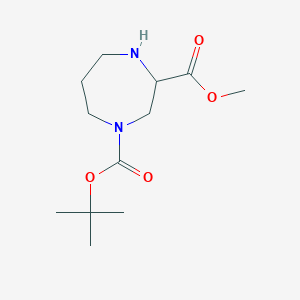
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)